5-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
(5-amino-2-propan-2-ylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-4-11-7-5-6-8-17(11)14(19)12-9-13(15)16-18(12)10(2)3/h9-11H,4-8H2,1-3H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDLLIIZHFMQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=NN2C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 1-isopropyl-1H-pyrazol-3-amine with 2-ethylpiperidine-1-carbonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The target compound’s ethylpiperidine and isopropyl groups confer higher lipophilicity than simpler analogs (e.g., methyl-substituted derivatives). This enhances membrane permeability but may reduce aqueous solubility.
- The propane-diyl bridge in creates a dimeric structure, likely altering binding kinetics compared to monomeric pyrazoles.
Q & A
Basic: What are the optimal synthetic routes for 5-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine?
The synthesis typically involves multi-step reactions, including condensation of pyrazole precursors with piperidine-derived carbonyl groups. A common approach is to react 5-amino-1-(propan-2-yl)-1H-pyrazole with 2-ethylpiperidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are used to enhance reactivity, with yields optimized by controlling stoichiometry and reaction time (1–3 hours at 0–25°C) . Catalysts such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may improve coupling efficiency .
Advanced: How do variations in solvent polarity affect the coupling efficiency during synthesis?
Solvent polarity significantly impacts reaction kinetics and product purity. Polar aprotic solvents (e.g., dimethylformamide) stabilize transition states in carbonyl coupling reactions, but may promote side reactions like hydrolysis. Non-polar solvents (e.g., toluene) reduce byproduct formation but require higher temperatures. Systematic studies using solvents with varying dielectric constants (ε) are recommended to identify optimal conditions. For instance, ethanol (ε = 24.3) under reflux balances reactivity and selectivity for this compound, as observed in analogous pyrazole syntheses .
Basic: What analytical techniques are critical for structural characterization?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) resolves substituent positions on the pyrazole and piperidine rings. Mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. Infrared (IR) spectroscopy identifies carbonyl (1650–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups. X-ray crystallography, though less common, provides definitive 3D conformation data, crucial for understanding steric effects .
Advanced: What strategies mitigate contradictions in biological activity data across studies?
Discrepancies often arise from assay variability (e.g., cell lines, incubation times) or impurities. To resolve conflicts:
- Reproduce experiments under standardized conditions (e.g., fixed concentration ranges: 1–100 μM).
- Validate purity via HPLC (≥95%) and quantify residual solvents.
- Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm target engagement. Structural analogs with documented activity (e.g., dual-pyrazole derivatives) can serve as positive controls .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) models binding poses to receptors like G-protein-coupled receptors (GPCRs) or kinases. Key steps:
Generate 3D conformers using density functional theory (DFT).
Dock to target crystal structures (PDB ID: e.g., 8QV for kinase domains) .
Validate with molecular dynamics (MD) simulations (100 ns trajectories) to assess stability.
This approach identifies critical interactions (e.g., hydrogen bonds with catalytic lysine residues) and guides SAR studies .
Basic: What conditions influence the compound’s stability during storage?
Stability is pH- and temperature-dependent. Store at –20°C in inert atmospheres (argon) to prevent oxidation. Aqueous solutions (pH 7.4, PBS buffer) degrade <10% over 72 hours at 4°C, but acidic/basic conditions accelerate hydrolysis of the carbonyl group. Lyophilization enhances shelf life for long-term storage .
Advanced: How does regioselectivity impact functionalization of the pyrazole core?
Regioselectivity is governed by electronic and steric factors. Electrophilic substitution favors the N1 position due to electron donation from the propan-2-yl group. For C3-amine derivatization, protect N1 with tert-butoxycarbonyl (Boc) groups before introducing substituents. Competitive reactions (e.g., at the piperidine carbonyl) require kinetic control via low-temperature (–78°C) lithiation .
Advanced: What pharmacological profiling methods are suitable for this compound?
- In vitro: Dose-response assays (IC₅₀/EC₅₀) against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential).
- ADME-Tox: Microsomal stability (human liver microsomes, 1 mg/mL), plasma protein binding (equilibrium dialysis), and Ames test for mutagenicity.
- In vivo: Pharmacokinetics in rodent models (oral bioavailability, t₁/₂) with LC-MS/MS quantification .
Basic: How is the compound’s solubility profile optimized for biological assays?
Solubility in aqueous buffers is low (<10 µM). Use co-solvents like dimethyl sulfoxide (DMSO, ≤1% v/v) or cyclodextrin-based formulations. For in vivo studies, prepare nanoemulsions (e.g., Tween-80/PEG-400) to enhance bioavailability .
Advanced: What mechanistic insights explain its dual activity as an enzyme inhibitor and receptor antagonist?
The 2-ethylpiperidine moiety may bind hydrophobic pockets in enzymes (e.g., kinases), while the pyrazole-3-amine group hydrogen-bonds with catalytic residues. Dual activity arises from conformational flexibility, allowing interaction with divergent targets. Competitive binding assays (e.g., SPR) quantify affinity (KD) and identify allosteric vs. orthosteric binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
